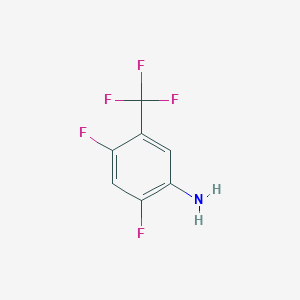

2,4-Difluoro-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQALBCXGPYQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372206 | |

| Record name | 2,4-difluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-56-3 | |

| Record name | 2,4-difluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-5-(trifluoromethyl)aniline: Properties and Synthetic Utility

Introduction

2,4-Difluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a potent trifluoromethyl group, imparts distinct chemical properties that are highly sought after in the design of complex molecules. The strategic placement of these groups significantly influences the reactivity of the aniline's amino group and the aromatic ring, making it a versatile intermediate for creating novel pharmaceutical candidates and advanced materials.[1][2][3]

The trifluoromethyl (-CF3) group, in particular, is a key player in drug design.[4][5] Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][6] This guide provides a comprehensive overview of the fundamental properties, reactivity, and practical applications of this compound for professionals in research and drug development.

Section 1: Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in synthesis. The presence of multiple fluorine atoms results in a high molecular weight and density compared to unsubstituted aniline. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 535-52-4 | [7] |

| Molecular Formula | C7H5F4N | [7] |

| Molecular Weight | 179.11 g/mol | [7] |

| Appearance | Yellow oily liquid | [8] |

| Boiling Point | 155 °C | |

| Density | 1.378 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.461 | |

| Solubility | Soluble in Chloroform, Methanol | [9] |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [9] |

Section 2: Spectroscopic Characterization

Confirming the identity and purity of this compound is critical. Standard spectroscopic methods provide a detailed fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH2) protons. The coupling patterns (splitting) between the aromatic protons will be complex due to the influence of the adjacent fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal separate peaks for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a powerful tool for this molecule. It will show distinct signals for the two fluorine atoms on the ring and the three equivalent fluorine atoms of the trifluoromethyl group, providing clear evidence of their presence and chemical environment.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at approximately m/z 179.

While a specific, publicly available, fully interpreted spectrum for this compound is not readily found, data for similar structures like 2-Fluoro-5-(trifluoromethyl)aniline are available and can be used for comparative analysis.[10]

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the amino group and the electron-deficient nature of the aromatic ring.

Amine Group Reactivity: As a primary aromatic amine, the -NH2 group is a key functional handle for a wide array of chemical transformations.[3]

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: This is one of the most important reactions of anilines. Treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be displaced by a wide range of nucleophiles.[3][11]

The Sandmeyer Reaction: The diazonium salt derived from this compound is an excellent substrate for the Sandmeyer reaction.[6][11] This reaction uses copper(I) salts to replace the diazonium group with various substituents, including halides (Cl, Br), cyanide (-CN), and others.[6][12] This provides a powerful method for introducing further diversity into the aromatic ring, a strategy that is difficult to achieve by direct electrophilic aromatic substitution due to the ring's deactivation.[11][12] Sandmeyer-type reactions have also been developed for trifluoromethylation and difluoromethylation, further expanding their utility.[6][13][14]

Scientist's Note: The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents decreases the basicity of the aniline nitrogen. This makes the amine less nucleophilic than aniline itself and requires careful optimization of reaction conditions, particularly for reactions like acylation or alkylation.

Below is a diagram illustrating the key reaction pathways for this compound.

Caption: Synthetic pathways originating from this compound.

Section 4: Application in Drug Development and Agrochemicals

Aniline derivatives with fluoro and trifluoromethyl groups are prevalent in pharmaceuticals and agrochemicals.[1][15] The specific substitution pattern of this compound makes it a valuable precursor for creating molecules with enhanced biological activity and optimized pharmacokinetic profiles.[4][15] For example, related structures like 5-Bromo-2,4-difluoroaniline are key intermediates in the synthesis of anticancer agents like lapatinib and antipsychotics such as cariprazine.[2] The title compound is used in the synthesis of various biologically active heterocyclic compounds and other complex drug candidates.[8]

Section 5: Experimental Protocol: Sandmeyer Bromination

This protocol provides a representative method for converting the aniline to the corresponding aryl bromide via a diazonium salt intermediate.

Objective: To synthesize 1-Bromo-2,4-difluoro-5-(trifluoromethyl)benzene.

Materials:

-

This compound

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq). b. Cool the flask in an ice-salt bath to 0 °C. c. Slowly add 48% HBr (approx. 3.0 eq) while maintaining the temperature between 0 and 5 °C. d. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the aniline/HBr mixture, ensuring the temperature does not rise above 5 °C. The formation of a thick slurry indicates the precipitation of the diazonium salt. f. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

Scientist's Note: Maintaining a low temperature is critical. Diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.

-

Sandmeyer Reaction: a. In a separate flask, dissolve Copper(I) bromide (1.2 eq) in 48% HBr (approx. 2.0 eq). b. Cool this solution to 0 °C. c. Slowly and carefully add the cold diazonium salt slurry from step 1f to the CuBr solution. Vigorous nitrogen gas evolution will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.

Scientist's Note: The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[6]

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the product with diethyl ether or dichloromethane (3x). c. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product. f. The crude 1-Bromo-2,4-difluoro-5-(trifluoromethyl)benzene can be purified by vacuum distillation or column chromatography on silica gel.

Section 6: Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood.[16][17]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

-

Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[9]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[17] Avoid creating dust or vapors.[16][17]

-

Fire: Use "alcohol" foam, dry chemical, or carbon dioxide extinguishers.[16] Combustion may produce hazardous gases like carbon oxides, nitrogen oxides, and hydrogen fluoride.[16]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique electronic properties, conferred by the trifluoromethyl and difluoro substitutions, make it an essential building block for the synthesis of complex organic molecules. A thorough understanding of its physicochemical properties, reactivity—particularly through diazotization and Sandmeyer reactions—and proper handling procedures is crucial for its effective and safe utilization in pharmaceutical and materials science research.

References

- Sandmeyer reaction - Wikipedia. (n.d.).

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).

- 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem. (n.d.).

- Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts - ACS Publications. (2015).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025).

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (2022).

- Sandmeyer Trifluoromethylation | Request PDF - ResearchGate. (2016).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025).

- Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. (n.d.).

- Focus on 2-Hydroxy-4-(trifluoromethyl)aniline - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- 5-Fluoro-2-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439307 - PubChem. (n.d.).

- 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. (n.d.).

- Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).

- 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem. (n.d.).

- 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (n.d.).

- 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- 3,5-Difluoroaniline - SpectraBase. (n.d.).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Fluoro-5-(trifluoromethyl)aniline CAS#: 535-52-4 [m.chemicalbook.com]

- 10. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. 5-Fluoro-2-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439307 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Difluoro-5-(trifluoromethyl)aniline (CAS: 261944-56-3): A Key Intermediate for Advanced Drug Discovery

This document provides a comprehensive technical overview of 2,4-Difluoro-5-(trifluoromethyl)aniline, a highly functionalized aromatic amine critical to the fields of medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this guide elucidates the compound's synthesis, properties, applications, and handling, grounding technical protocols in established chemical principles to ensure both efficacy and safety.

The strategic placement of three distinct functionalities on the aniline core—an amine group for synthetic elaboration, two fluorine atoms, and a trifluoromethyl group—makes this molecule a powerful building block.[1] The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby improving a drug candidate's overall pharmacokinetic profile.[2][3][4] The additional fluorine atoms amplify these electronic effects and can provide further points for metabolic resistance or specific molecular interactions.[5]

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and for the characterization of its derivatives.

Key Properties and Identifiers

The following table summarizes the essential physicochemical data for the compound. While experimental data for this specific molecule is not widely published, predicted values from validated computational models provide reliable estimates.

| Property | Value | Source |

| CAS Number | 261944-56-3 | [6][7][8] |

| Molecular Formula | C₇H₄F₅N | [6][9] |

| Molecular Weight | 197.11 g/mol | [6] |

| InChIKey | FFQALBCXGPYQGT-UHFFFAOYSA-N | [9] |

| Canonical SMILES | C1=C(C(=CC(=C1N)F)F)C(F)(F)(F) | [9] |

| Predicted XlogP | 2.5 | [9] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

Spectroscopic Characterization

Direct spectroscopic data is not broadly available in public literature; however, the expected spectral features can be reliably predicted based on the molecular structure.

-

¹H NMR: The proton spectrum would be complex, featuring two aromatic protons. The proton at the C6 position would appear as a doublet of doublets of doublets (ddd) or a more complex multiplet due to coupling with the adjacent fluorine at C4, the meta-fluorine at C2, and the amine protons (if not exchanged with D₂O). The proton at the C3 position would similarly show complex splitting from coupling to the adjacent fluorine atoms at C2 and C4. The amine (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to ¹J-coupling with the three fluorine atoms. Carbons bonded to fluorine (C2 and C4) would appear as doublets with large ¹J-coupling constants. Other aromatic carbons would exhibit smaller ²J, ³J, and ⁴J C-F coupling.

-

¹⁹F NMR: This is a critical characterization technique. The spectrum would show two distinct signals in the aromatic region for the C2-F and C4-F atoms, each appearing as a doublet due to F-F coupling, with further splitting from coupling to nearby protons. The trifluoromethyl group would appear as a singlet at a characteristic chemical shift.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₄F₅N. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 198.03366 m/z, have been calculated and can aid in identification.[9]

Section 2: Synthesis and Purification

The most logical and industrially scalable synthesis of this compound proceeds via the reduction of its corresponding nitro precursor, 1,2-difluoro-4-nitro-5-(trifluoromethyl)benzene. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and operational simplicity.

Caption: Proposed synthesis of the target aniline via catalytic hydrogenation.

Detailed Protocol: Catalytic Hydrogenation

This protocol is based on established methodologies for the reduction of aromatic nitro compounds, particularly those bearing halogen substituents.[10][11]

Materials:

-

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium Acetate (NaOAc) (1.1 equiv)

-

Hydrogen (H₂) gas

-

Parr hydrogenator or similar pressure vessel

Procedure:

-

Vessel Preparation: Charge a pressure-resistant hydrogenation vessel with 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene and the solvent (e.g., methanol).

-

Base Addition: Add sodium acetate to the mixture.

-

Expert Insight: The addition of a mild base like sodium acetate is crucial.[10] During the reduction, hydrogenolysis of halogen substituents can sometimes occur, producing trace amounts of hydrofluoric acid (HF). The base neutralizes any acid formed, preventing catalyst deactivation and potential side reactions.

-

-

Catalyst Introduction: Carefully add the 10% Pd/C catalyst to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Palladium on carbon is a highly effective and reusable catalyst for the reduction of nitro groups. Its solid nature allows for easy removal by filtration upon reaction completion.

-

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (typically 40-50 psi). Begin vigorous stirring. The reaction is typically exothermic and may require initial cooling.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction can be further checked by thin-layer chromatography (TLC) or LC-MS. If the reaction stalls, gentle heating to 40-60°C can facilitate completion.[11]

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude aniline can be purified to high homogeneity using standard silica gel chromatography.

-

Adsorption: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate).

-

Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%).

-

Methodology Rationale: The polarity difference between the slightly polar aniline product and non-polar impurities or starting material allows for effective separation on the silica stationary phase.

-

-

Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound.

Section 3: Core Applications in Drug Development

The value of this compound lies in its identity as a versatile synthon. The primary amine serves as a robust chemical handle for a wide array of transformations, enabling its incorporation into diverse molecular scaffolds.

Caption: Structural features contributing to synthetic utility in drug design.

-

Scaffold Elaboration: The aniline moiety readily participates in nucleophilic substitution, amide and sulfonamide bond formation, and reductive amination. It is also a precursor for diazotization reactions (e.g., Sandmeyer reaction), allowing for the introduction of a wide range of other functional groups.

-

Bioisosteric Replacement: The trifluoromethyl group is often employed as a bioisostere for groups like chlorine or methyl, but with profoundly different electronic properties.[4] Its strong electron-withdrawing nature deactivates the aromatic ring to oxidative metabolism and lowers the pKa of the aniline nitrogen, influencing its binding characteristics in a physiological environment.

-

Medicinal Chemistry Integration: This building block is ideal for synthesizing inhibitors for kinases, proteases, and other enzyme targets where a substituted aniline core is a common pharmacophore. The fluorinated substituents can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site, enhancing binding affinity and selectivity.[12]

Section 4: Safety, Handling, and Storage

As with most fluorinated aromatic amines, this compound must be handled with appropriate caution. The following guidance is synthesized from safety data sheets for structurally related compounds.[13][14][15]

Hazard Summary

| Hazard Classification | GHS Statement | Precautionary Codes (Examples) |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 |

| Skin Irritation | H315: Causes skin irritation. | P264, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P271, P304+P340 |

Recommended Procedures

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently.[15]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[14]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from heat, sparks, open flames, and strong oxidizing agents.[13] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its carefully arranged functional groups provide a unique combination of reactivity and property modulation that is highly sought after in the design of next-generation molecules. By understanding its synthesis, properties, and handling requirements as detailed in this guide, researchers can safely and effectively leverage this powerful intermediate to accelerate their discovery programs.

References

- Title: Safety Data Sheet - Angene Chemical | Source: Angene Chemical | URL:[Link]

- Title: Method of preparing 2,4-difluoroaniline | Source: Google Patents | URL

- Title: this compound | Source: 2a biotech | URL:[Link]

- Title: The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing | Source: NINGBO INNO PHARMCHEM CO.,LTD. | URL:[Link]

- Title: Method of preparing 2,4-difluoroaniline | Source: Google Patents | URL

- Title: this compound (C7H4F5N) | Source: PubChemLite | URL:[Link]

- Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Source: ChemRxiv | URL:[Link]

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Source: PMC - PubMed Central | URL:[Link]

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Source: MDPI | URL:[Link]

- Title: Applications of Fluorine in Medicinal Chemistry | Source: PubMed | URL:[Link]

- Title: Contribution of Organofluorine Compounds to Pharmaceuticals | Source: PMC - PubMed Central | URL:[Link]

Sources

- 1. 261944-56-3|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound/CAS:261944-56-3-HXCHEM [hxchem.net]

- 7. 2abiotech.net [2abiotech.net]

- 8. arctomsci.com [arctomsci.com]

- 9. PubChemLite - this compound (C7H4F5N) [pubchemlite.lcsb.uni.lu]

- 10. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 11. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

Fluorinated Anilines: A Cornerstone for Modern Chemical Research and Development

An in-depth technical guide or whitepaper on the core.

Abstract: Fluorinated anilines represent a pivotal class of chemical intermediates that have become indispensable in modern research and development, particularly within the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of fluorine onto the aniline scaffold imparts a unique and highly desirable set of physicochemical properties. These include profound alterations in basicity (pKa), enhanced metabolic stability, and modified lipophilicity, which are critical parameters in drug design.[1][2] Furthermore, these building blocks are foundational for creating high-performance polymers, dyes, and advanced electronic materials.[3][4] This guide provides an in-depth exploration of the core principles underlying the utility of fluorinated anilines, detailing their synthesis, characteristic properties, and key applications. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies.

The Strategic Advantage of Fluorine in the Aniline Scaffold

The utility of fluorinated anilines stems directly from the fundamental properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond. When introduced into the aniline framework, these properties synergistically modulate the molecule's behavior in biological and material systems.

Physicochemical Property Modulation

The introduction of fluorine, the most electronegative element, exerts a powerful inductive electron-withdrawing effect on the aromatic ring. This electronic perturbation is the primary driver behind the significant changes observed in the molecule's physical and chemical properties.

-

pKa Alteration: The most immediate consequence of fluorination is a marked decrease in the basicity of the aniline's amino group. The electron-withdrawing fluorine atom delocalizes the lone pair of electrons on the nitrogen, making them less available for protonation. This results in a lower pKa for the conjugate acid (the anilinium ion) compared to unsubstituted aniline. This modulation is critical in drug design, as it allows for fine-tuning a molecule's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell membrane permeability.[1] The pKa of 4-fluoroaniline's conjugate acid is approximately 4.65, slightly lower than that of aniline's conjugate acid, which is around 4.6.[5]

| Compound | pKa of Conjugate Acid (approx.) |

| Aniline | 4.6 |

| 4-Fluoroaniline | 4.65[5] |

| 3-Fluoroaniline | 3.5 |

| 2-Fluoroaniline | 3.2 |

Causality: The position of the fluorine atom dictates the magnitude of the pKa shift. The effect is most pronounced from the ortho position due to proximity, followed by the para and meta positions, reflecting the interplay of inductive and resonance effects.

-

Lipophilicity and Conformation: Fluorine is often used to increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[6] This effect, however, is highly context-dependent. While a single fluorine atom may only modestly increase lipophilicity, polyfluorinated motifs like the trifluoromethyl group have a much more dramatic impact.[7] Furthermore, the C-F bond can engage in unique non-covalent interactions (e.g., orthogonal multipolar interactions) and subtly alter bond lengths and angles, thereby influencing the molecule's preferred conformation for optimal binding to a biological target.[8]

Enhancing Metabolic Stability

A primary strategy in medicinal chemistry is to protect a drug candidate from rapid metabolic degradation, thereby increasing its half-life and bioavailability. Fluorination is a premier tactic for achieving this.

The C-F bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical C-H bond (~98 kcal/mol). This inherent strength makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family, which are responsible for a majority of oxidative drug metabolism.[9] By strategically placing a fluorine atom at a known site of metabolic oxidation (a "metabolic soft spot"), chemists can effectively block this pathway. This "metabolic blocking" can dramatically improve a drug's pharmacokinetic profile.[1][2][9]

However, it is crucial to recognize that this is not a universal solution. The position of the fluorine is critical, as certain placements, such as the para-position in some aniline-containing compounds, can sometimes be susceptible to metabolic defluorination, which may lead to the formation of reactive metabolites.[9]

Caption: Metabolic blocking via fluorination.

Synthetic Strategies for Accessing Fluorinated Anilines

The synthesis of fluorinated anilines can be accomplished through several reliable methods, ranging from classical reductions to modern catalytic cross-couplings. The choice of method often depends on the desired substitution pattern, scale, and availability of starting materials.

Classical Approach: Reduction of Fluoronitrobenzenes

The most common and industrially scalable route to fluorinated anilines is the reduction of the corresponding fluoronitrobenzene precursor.[10] This transformation is robust and high-yielding.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). It is a very clean reaction, with water being the only byproduct.

-

Chemical Reduction: Alternatively, metals such as iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) can be used to effect the reduction.[10] This method is often preferred for its operational simplicity and cost-effectiveness, especially on a large scale.

Detailed Protocol: Synthesis of 4-Fluoroaniline via Reduction of 4-Fluoronitrobenzene

Objective: To prepare 4-fluoroaniline by the chemical reduction of 1-fluoro-4-nitrobenzene using iron powder and ammonium chloride.

Materials:

-

1-fluoro-4-nitrobenzene (1.0 eq)

-

Iron powder (3.0 eq)

-

Ammonium chloride (0.5 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-nitrobenzene, ethanol, and water in a 2:1 ratio (v/v).

-

Addition of Reagents: Add iron powder and ammonium chloride to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and saturated sodium bicarbonate solution. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluoroaniline.

-

Final Product: The product can be further purified by distillation or recrystallization if necessary. Characterize the final product using NMR and Mass Spectrometry.

Modern Catalytic Methods: C-N Cross-Coupling

For more complex or substituted anilines, transition metal-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become exceptionally powerful tools.[11][12][13] This palladium-catalyzed reaction allows for the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine.[14]

This methodology is prized for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions. It enables the synthesis of highly functionalized fluorinated anilines that would be difficult to access through other routes. The key to success lies in the judicious choice of the palladium precatalyst, the ancillary ligand (often a bulky, electron-rich phosphine), and the base.

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Generalized Protocol: Buchwald-Hartwig Amination

Objective: To synthesize a substituted fluoroaniline from a fluoroaryl bromide and a primary amine.

Materials:

-

Fluoroaryl bromide (1.0 eq)

-

Primary amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, 2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst, phosphine ligand, and base.

-

Reagent Addition: Add the fluoroaryl bromide and the anhydrous solvent. Stir for 5 minutes.

-

Nucleophile Addition: Add the primary amine to the mixture.

-

Reaction: Seal the flask and heat to the required temperature (typically 80-110°C). Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and quench with water.

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer, combine organic phases, dry, and concentrate. Purify the crude product via flash column chromatography.

Core Applications in Research and Development

Fluorinated anilines are not end products but rather critical starting points for constructing value-added molecules across multiple industries.

Pharmaceutical and Agrochemical Synthesis

This is the most significant area of application. The properties conferred by fluorine are directly translated into improved drug and pesticide candidates.[4]

-

Bioisosteric Replacement: Fluorine often serves as a bioisostere for hydrogen or a hydroxyl group, maintaining a similar size while drastically altering electronic properties to enhance binding affinity or block metabolism.[9]

-

Tuning Pharmacokinetics: As discussed, fluorination is key to improving metabolic stability and oral bioavailability.[1][7] The para-trifluoromethyl group in the blockbuster antidepressant fluoxetine, for instance, enhances its lipophilicity and CNS penetration.

-

Intermediate for Heterocycles: Fluorinated anilines are common precursors for building complex heterocyclic scaffolds, which form the core of many biologically active molecules.

Advanced Materials Science

The influence of fluorine on electronic properties and bond stability is highly valued in materials science.

-

High-Performance Polymers: The chemical oxidative polymerization of monomers like 3-fluoroaniline produces fluorinated polyanilines.[15] The incorporation of fluorine leads to polymers with enhanced thermal stability, greater solubility in organic solvents, and improved chemical resistance compared to standard polyaniline.[15][16][17] These materials are promising for applications in electronics, aerospace, and protective coatings.[3]

-

Dyes and Pigments: The electron-withdrawing nature of fluorine can modify the electronic structure (HOMO/LUMO energy levels) of chromophores. This can lead to brighter colors, increased light stability, and superior colorfastness, making fluorinated anilines valuable intermediates for high-performance dyes.[3]

Characterization Techniques

The successful synthesis and purification of a fluorinated aniline must be confirmed through rigorous analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

-

¹H NMR: Provides information on the protons in the molecule.

-

¹³C NMR: Shows the carbon skeleton.

-

¹⁹F NMR: This is particularly definitive for these compounds, as it directly observes the fluorine atom. The chemical shift and coupling constants provide unambiguous proof of its presence and electronic environment.[15]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition, often through high-resolution mass spectrometry (HRMS).[18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine and the strong C-F bond vibration.[15]

-

Chromatography (GC/HPLC): Essential for assessing the purity of the synthesized compound.

Conclusion and Future Outlook

Fluorinated anilines are firmly established as premier building blocks in modern chemistry. Their value is derived from the predictable yet profound ways in which fluorine substitution enhances molecular properties, from the pKa and metabolic stability crucial for drug discovery to the thermal and chemical resilience required for advanced materials. The continued development of more efficient, sustainable, and selective synthetic methods—particularly in the realm of late-stage fluorination and C-N coupling—will further expand the utility of these versatile intermediates. As researchers continue to push the boundaries of molecular design, the demand for novel and sophisticated fluorinated anilines is set to grow, cementing their role as a cornerstone of chemical innovation.

References

- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar

- 4-Fluoroaniline | C6H6FN | CID 9731. PubChem. [Link]

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

- Synthesis and characterization of fluorine-substituted polyanilines.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

- Approaches to metal-catalysed C-N cross-coupling.

- A Different Approach to Anilines. GalChimia. [Link]

- Preparation of fluorinated anilines.

- Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH. [Link]

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C

- Fluorinated polyanilines as superior materials for electrocatalytic anodes in bacterial fuel cells.

- Fluorinated polyanilines as superior materials for electrocatalytic anodes in bacterial fuel cells (PDF).

- Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

- On the Metabolic Stability of Fluorin

- Preparation of fluorinated anilines.

- Synthesis of Fluorinated Amines: A Personal Account. NIH. [Link]

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

- 3-Fluoroaniline | C6H6FN | CID 9742. PubChem. [Link]

- Concerted Nucleophilic Arom

- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

- Substituent Effects on the Physical Properties and pKa of Aniline. Wiley Online Library. [Link]

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- Nucleophilic Arom

- p-Fluoroaniline. NIST WebBook. [Link]

- Metabolism of fluorine-containing drugs.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

- Pka Value Of Aniline. Rio Prefeitura. [Link]

- Analysis and characterization of novel fluorinated compounds used in surface tre

- Fluoroaniline Series. Sparrow Chemical. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 13. A Different Approach to Anilines - GalChimia [galchimia.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analysis and characterization of novel fluorinated compounds used in surface treatments products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Difluoro-5-(trifluoromethyl)aniline

Foreword: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds have established themselves as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] 2,4-Difluoro-5-(trifluoromethyl)aniline, a highly functionalized aniline derivative, exemplifies this principle. Its unique electronic profile—shaped by two electron-withdrawing fluorine atoms and a potent trifluoromethyl group—makes it a valuable and reactive building block for synthesizing complex molecular architectures. This guide provides an in-depth examination of its structure, properties, synthesis, and applications for researchers, chemists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound is a synthetically derived organic compound distinguished by a benzene ring substituted with an amino group, two fluorine atoms, and a trifluoromethyl group. The relative positions of these substituents dictate the molecule's reactivity and its utility as a chemical intermediate.

Key Identifiers and Physical Data

A summary of the essential quantitative data for this compound is provided below, facilitating quick reference and material management.

| Property | Value | Source(s) |

| CAS Number | 261944-56-3 | [3] |

| Molecular Formula | C₇H₄F₅N | [3] |

| Molecular Weight | 197.11 g/mol | [3] |

| IUPAC Name | 2,4-Difluoro-5-(trifluoromethyl)benzenamine | N/A |

| Appearance | Varies; often a liquid or low-melting solid | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the benzene ring. Each signal will exhibit complex splitting patterns (multiplets) due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF). The amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbons bonded to the fluorine atoms will show large one-bond coupling constants (¹JCF), and other carbons will exhibit smaller two- or three-bond couplings.

-

¹⁹F NMR: The fluorine NMR is particularly informative. It is expected to show three signals: one for the CF₃ group (appearing as a singlet or a finely split multiplet due to coupling with aromatic protons) and one for each of the aromatic fluorine atoms. These aromatic fluorine signals will show coupling to each other and to the nearby aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching around 1250-1350 cm⁻¹, and strong C-F stretching bands for both the aromatic fluorines and the CF₃ group, typically in the 1100-1350 cm⁻¹ region.[5][6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z 197. The fragmentation pattern would likely involve the loss of fluorine or components of the trifluoromethyl group.

Synthesis and Purification Workflow

The synthesis of substituted anilines like this compound often involves a multi-step process. A common and logical approach is the catalytic reduction of a corresponding nitrobenzene precursor. This method is widely used in industrial and laboratory settings due to its efficiency and the availability of starting materials.

Experimental Protocol: Catalytic Hydrogenation of 1,5-Difluoro-2-nitro-4-(trifluoromethyl)benzene

This protocol describes a representative lab-scale synthesis. The causality behind the choice of catalyst and solvent is critical: Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. Methanol is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation process. Sodium acetate is added to neutralize any trace acidic byproducts that could form and inhibit the catalyst.[7]

Step-by-Step Methodology:

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a condenser, add 1,5-Difluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 g, 4.4 mmol).

-

Solvent and Additive Addition: Add 30 mL of methanol to the flask, followed by sodium acetate (0.4 g, 4.9 mmol). Stir the mixture to dissolve the solids.

-

Catalyst Introduction: Carefully add 10% Palladium on carbon (100 mg, ~10 wt%) to the reaction mixture under a gentle stream of nitrogen to prevent ignition of the dry catalyst.

-

Hydrogenation: Purge the flask with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 4-6 hours).

-

Work-up and Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of methanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction and Purification: Dissolve the resulting residue in dichloromethane (50 mL) and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: If necessary, purify the crude aniline by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound, as a pure substance.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the predictable reactivity of its functional groups, modulated by the strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents.

Reactivity Profile

-

Aniline Moiety: The primary amine group is nucleophilic and can undergo standard aniline reactions such as acylation, alkylation, diazotization (to form diazonium salts), and condensation reactions. However, its nucleophilicity is significantly reduced by the three electron-withdrawing groups on the ring, making it less reactive than aniline itself.

-

Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the potent deactivating effects of the -F and -CF₃ groups. Reactions like nitration or halogenation would require harsh conditions and would likely be directed to the 6-position, which is ortho to the activating amino group.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, particularly the one at the 2-position (ortho to the amine and para to the CF₃ group), can be susceptible to displacement by strong nucleophiles under certain conditions.

Role in Drug Discovery and Development

This compound is a quintessential building block in medicinal chemistry. The trifluoromethyl group, in particular, is a bioisostere for groups like chlorine and is known to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability.[2]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aniline cores. This building block can be used to synthesize complex heterocyclic systems that fit into the ATP-binding pocket of various kinases, which are crucial targets in oncology.

-

Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides leverages fluorination to enhance potency and environmental stability.[8]

-

Materials Science: Fluorinated aromatic compounds are precursors to specialty polymers and materials with unique thermal and electronic properties.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound is an irritant and is harmful if swallowed.[9]

Self-Validating Safety Protocol

-

Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] In case of contact, rinse the affected area immediately and thoroughly with water.[11] Prevent the build-up of electrostatic charge.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[10]

References

- 2,4-difluoro-5-(trifluoromethoxy)aniline | 123572-59-8. Xian Suga Medical Technology Co., Ltd. [Link]

- 2-Fluoro-5-(trifluoromethyl)aniline. PubChem. [Link]

- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

- Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH). [Link]

- Method of preparing 2,4-difluoroaniline.

- Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. LinkedIn. [Link]

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

- 2,4-Difluoroaniline Mass Spectrum. NIST WebBook. [Link]

- Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- 2-Fluoro-5-(trifluoromethyl)aniline [FTIR] Spectrum. SpectraBase. [Link]

- 2,4-Difluoroaniline. PubChem. [Link]

- 3,5-Difluoroaniline. PubChem. [Link]

- 2,5-Difluoroaniline. PubChem. [Link]

- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline [1H NMR] Spectrum. SpectraBase. [Link]

- 3,5-Difluoroaniline Spectra. SpectraBase. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. 261944-56-3|this compound|BLD Pharm [bldpharm.com]

- 4. 2,4-Difluoro-5-(trifluoromethoxy)aniline | 123572-59-8 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. 2,4-Difluoro-3-(trifluoromethyl)aniline | 123973-26-2 [sigmaaldrich.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Integration of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Modern Chemistry

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this unique element.[4] The strategic placement of fluorine can dramatically alter a molecule's properties, enhancing metabolic stability, membrane permeability, binding affinity to target proteins, and overall pharmacological profile.[2][3][5] This guide provides a technical overview of the strategies employed in the discovery of novel fluorinated building blocks and delves into the core synthetic methodologies that enable their creation, offering insights for professionals engaged in the design and development of next-generation chemical entities.

Part 1: The Physicochemical Impact of Fluorine Substitution

The power of fluorine lies in its distinct atomic properties. As the most electronegative element, it exerts a strong inductive effect, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere.[5][6] This unique combination drives several critical changes in molecular behavior:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block undesirable metabolic pathways and prolong a drug's half-life.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][3][5] This allows for the fine-tuning of a molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.

-

Conformational Control & Binding Affinity: The introduction of fluorine can alter molecular conformation through electrostatic and hyperconjugative effects.[5] These conformational constraints can pre-organize a ligand for optimal binding to its protein target. Furthermore, the polarized C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[3]

-

Lipophilicity (logP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) are potent lipophilicity enhancers, which can be leveraged to improve membrane permeability.[1][7]

| Property | Influence of Fluorine Substitution | Consequence in Drug Design |

| Bond Strength | C-F bond is significantly stronger than C-H bond. | Increased metabolic stability; blocks P450 oxidation.[1] |

| Electronegativity | Highest on the Pauling scale (3.98). | Lowers pKa of proximal groups; alters charge distribution.[3][5] |

| Size | Van der Waals radius (1.47 Å) is similar to hydrogen (1.20 Å). | Acts as a bioisostere of hydrogen with minimal steric perturbation.[5][6] |

| Lipophilicity | Can increase lipophilicity, especially as fluoroalkyl groups (-CF3). | Modulates membrane permeability and bioavailability.[1][7] |

Part 2: Discovery and Design Strategies

The creation of novel fluorinated building blocks is driven by both rational design and the development of new synthetic capabilities. A synergistic approach combining computational methods with modern synthetic strategies accelerates the discovery process.

Computational and Rational Design

Computational chemistry plays a vital role in predicting the effects of fluorination before a molecule is ever synthesized.[8] Methods like Density Functional Theory (DFT) can model how fluorine substitution will impact electronic properties, molecular geometry, and reactivity.[6] Molecular dynamics simulations and docking studies help researchers understand how a fluorinated ligand might interact with a protein binding pocket, guiding the rational design of more potent and selective compounds.[8][9] This in silico screening prioritizes the most promising building blocks for synthesis, saving significant time and resources.

The Rise of Late-Stage Fluorination (LSF)

Traditionally, fluorinated motifs were introduced early in a synthetic sequence using pre-functionalized starting materials. However, the paradigm of Late-Stage Fluorination (LSF) has emerged as a powerful strategy.[10][11] LSF involves the introduction of fluorine atoms onto complex, often drug-like, molecules at a very late step in the synthesis.[10][12] This approach allows for the rapid generation of a diverse library of fluorinated analogues from a common advanced intermediate, accelerating the exploration of structure-activity relationships (SAR).[10][13]

Caption: Workflow for Late-Stage Fluorination (LSF) in drug discovery.

Part 3: Core Synthetic Methodologies

The synthetic chemist's toolkit for C-F bond formation has expanded dramatically. Methodologies can be broadly categorized by the nature of the fluorine source: electrophilic, nucleophilic, or radical.

Electrophilic Fluorination

Electrophilic fluorination involves reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[14] These methods are particularly well-suited for LSF.

-

N-F Reagents: This class of reagents is the workhorse of modern electrophilic fluorination due to their stability, selectivity, and ease of handling.[12][14]

Key Causality: The choice between Selectfluor® and NFSI often depends on the substrate's sensitivity to oxidation. Selectfluor® is a stronger oxidant, which can sometimes lead to side reactions. NFSI is less oxidizing and may be preferred for delicate substrates. The reaction mechanism typically involves the attack of a carbon nucleophile on the electrophilic fluorine atom of the N-F reagent.

Nucleophilic Fluorination

Nucleophilic fluorination employs a fluoride anion (F-) to displace a leaving group or open an epoxide.[14] This is the most atom-economical approach, often utilizing sources like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).[14]

-

Deoxyfluorination: This powerful subclass of nucleophilic fluorination replaces hydroxyl groups or carbonyl oxygens with fluorine.

-

DAST (Diethylaminosulfur Trifluoride): A classic reagent for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides.[12][15] Its use can be limited by thermal instability.

-

Deoxo-Fluor®/XtalFluor®: More thermally stable and often safer alternatives to DAST, providing similar or improved reactivity for deoxyfluorination reactions.[16]

-

Key Causality: Anhydrous conditions are critical for nucleophilic fluorination. Trace water can hydrate the fluoride ion, drastically reducing its nucleophilicity. Phase-transfer catalysts like crown ethers are often employed with KF to improve its solubility and reactivity in organic solvents.[14]

Emerging & Advanced Methods

The frontier of fluorination chemistry is driven by the development of novel catalytic systems that offer unprecedented selectivity and milder reaction conditions.

-

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized C-F bond formation.[17][18] These methods use a photocatalyst (e.g., Ru(bpy)3Cl2) that, upon excitation with light, can initiate single-electron transfer (SET) processes. This allows for the generation of radicals under exceptionally mild conditions, enabling previously difficult transformations like decarboxylative fluorination.[17][18] This represents a significant practical improvement over older UV-mediated methods.[17]

Caption: Simplified photoredox catalytic cycle for C-F bond formation.

-

Enzymatic Fluorination: Nature has evolved a select few enzymes capable of forming the C-F bond.[15][19] The fluorinase enzyme, for example, catalyzes the reaction between S-adenosyl-L-methionine (SAM) and fluoride ion.[20] While still an emerging field, chemoenzymatic strategies, which combine the selectivity of enzymes (like P450s for hydroxylation) with chemical fluorination steps, offer a promising route to chiral fluorinated building blocks under mild conditions.[15][21]

Part 4: Synthesis of Key Fluoroalkyl Motifs

Beyond single fluorine atoms, fluoroalkyl groups like trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), and trifluoromethylthio (-SCF3) are critically important motifs.

-

Trifluoromethylation (-CF3): The -CF3 group is one of the most common fluorinated substituents in pharmaceuticals.[4][22] Modern methods for its introduction often rely on:

-

Building Block Approach: Using pre-functionalized reagents like 2-bromo-3,3,3-trifluoropropene (BTP) in cycloaddition reactions to construct trifluoromethylated heterocycles.[4]

-

Radical Trifluoromethylation: Reagents like Togni's reagent or Umemoto's reagent serve as electrophilic sources of the CF3 radical, which can be added to various substrates.[7][23]

-

Transition-Metal Catalysis: Copper- and palladium-catalyzed cross-coupling reactions have become powerful tools for connecting a CF3 source (e.g., TMSCF3, the "Ruppert-Prakash reagent") to aryl or alkyl halides.[23]

-

Part 5: Experimental Protocol Example

This section provides a representative, self-validating protocol for a common fluorination reaction.

Protocol: Electrophilic Fluorination of an Activated Methylene Compound

Objective: To synthesize 2-fluoro-1,3-diphenyl-1,3-propanedione from dibenzoylmethane using Selectfluor®.

Materials:

-

Dibenzoylmethane (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Acetonitrile (CH3CN), anhydrous (0.1 M)

-

Argon or Nitrogen gas supply

-

Round-bottom flask, magnetic stirrer, stir bar

-

Standard workup and purification supplies (rotary evaporator, silica gel, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add dibenzoylmethane (e.g., 1.00 g).

-

Dissolution: Add anhydrous acetonitrile (e.g., 45 mL) and stir until all the solid has dissolved.

-

Reagent Addition: In one portion, add Selectfluor® (e.g., 1.72 g) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Re-dissolve the residue in ethyl acetate.

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-fluoro-1,3-diphenyl-1,3-propanedione.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry. The appearance of a characteristic doublet in the ¹H NMR for the methine proton and a signal in the ¹⁹F NMR confirms successful fluorination.

Conclusion and Future Outlook

The field of fluorination chemistry continues to evolve at a rapid pace. The increasing demand for structurally complex and diverse fluorinated building blocks is driving innovation in synthetic methodology.[24] Future advancements will likely focus on achieving greater control over regioselectivity and stereoselectivity, particularly in the context of C-H functionalization.[24] The development of more efficient and sustainable methods, including enhanced biocatalytic and photoredox systems, will further empower chemists to harness the "fluorine advantage" in the creation of novel molecules that can address pressing challenges in medicine and materials science.[19][25][26]

References

- Recent Advances in the Transition-Metal Catalyzed Directed C‒H Functionalization with Fluorinated Building Blocks. Organic Chemistry Frontiers (RSC Publishing).

- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Organofluorine / Alfa Chemistry.

- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Journal of Medicinal Chemistry.

- Direct C-F bond formation using photoredox catalysis. PubMed.

- Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI.

- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.

- Fluorine: An emerging compound in medicinal chemistry. The Torch.

- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI.

- Applications of Fluorine in Medicinal Chemistry. ACS Publications.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Request PDF.

- C-F bond activation by an organic photoredox catalyst. American Chemical Society.

- Enzymatic synthesis of fluorinated compounds. PubMed.

- Direct C–F Bond Formation Using Photoredox Catalysis. Journal of the American Chemical Society.

- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications.

- Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH.

- Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH.

- Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au.

- Selective Fluorination of Complex Molecules: Late-Stage Functionalization. PubMed.

- Chemo-enzymatic fluorination of unactivated organic compounds. PMC - NIH.

- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry.

- enzymatic-synthesis-of-fluorinated-compounds. Ask this paper - Bohrium.

- Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications.

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation.

- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC - NIH.

- Electrophilic Fluorination. Bryn Mawr College.

- Recent Advances on Fluorine Chemistry. PMC - NIH.

- Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH.

- Rational Computational Design of Systems Exhibiting Strong Halogen Bonding Involving Fluorine in Bicyclic Diamine Derivatives. PubMed.

- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.

- Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH.

- Computational design of a red fluorophore ligase for site-specific protein labeling in living cells. PNAS.

- Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal.

- Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Nucleotides Bearing the 2'-O-Trifluoromethyl Group and Their Application in RNA Analogs Preparation. PubMed.

- Trifluoromethylation. Wikipedia.

- SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemxyne.com [chemxyne.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. brynmawr.edu [brynmawr.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Fluorination of Complex Molecules: Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

- 17. Direct C-F bond formation using photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 21. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 23. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

- 24. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. C-F bond activation by an organic photoredox catalyst - American Chemical Society [acs.digitellinc.com]

reactivity of the amine group in 2,4-Difluoro-5-(trifluoromethyl)aniline